molecular formula C24H31ClN2O5S B13780029 1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride CAS No. 88461-80-7

1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride

Cat. No.: B13780029
CAS No.: 88461-80-7
M. Wt: 495.0 g/mol
InChI Key: CZZPXWORFZRLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride is a synthetic compound with a complex structure. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

88461-80-7

Molecular Formula

C24H31ClN2O5S

Molecular Weight

495.0 g/mol

IUPAC Name

[3-ethoxycarbonyl-1-methyl-5-(4-methylphenyl)sulfonyloxyindol-2-yl]methyl-diethylazanium;chloride

InChI

InChI=1S/C24H30N2O5S.ClH/c1-6-26(7-2)16-22-23(24(27)30-8-3)20-15-18(11-14-21(20)25(22)5)31-32(28,29)19-12-9-17(4)10-13-19;/h9-15H,6-8,16H2,1-5H3;1H

InChI Key

CZZPXWORFZRLMK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=C(C2=C(N1C)C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.